
4-Oxo-4-(2-pyridyl)butyric acid
Overview
Description
4-Oxo-4-(2-pyridyl)butyric acid (IUPAC name: 4-oxo-4-(pyridin-2-yl)butanoic acid) is a keto-carboxylic acid featuring a pyridine ring substituted at the gamma position of a butyric acid backbone. Its molecular formula is C₉H₉NO₃ (molecular weight: 191.17 g/mol), with a ketone group and a 2-pyridyl moiety attached to the fourth carbon .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Oxo-4-(2-pyridyl)butyric acid typically involves:
- Formation of the 4-oxo butyric acid skeleton.
- Introduction of the 2-pyridyl substituent at the 4-position.
- Oxidation or functional group transformation to yield the keto acid.
A common approach is the use of ethyl 4-oxo-4-(2-pyridyl)butyrate as an intermediate, which can be hydrolyzed to the acid form.
Preparation via Ethyl 4-oxo-4-(2-pyridyl)butyrate Intermediate
Step 1: Synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate
- React 2-pyridylacetic acid derivatives or 2-pyridyl-containing nucleophiles with ethyl chloroacetate or similar esters.
- The reaction is typically carried out in the presence of a base to facilitate nucleophilic substitution.
- Solvents such as ethyl acetate or other organic solvents are used.
- Reaction conditions are optimized to avoid side reactions, such as those caused by nucleophilic solvents like methanol.
Step 2: Hydrolysis to this compound
- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acid.
- Hydrolysis can be performed using aqueous acid or base at controlled temperatures.
- Purification is achieved by crystallization or chromatographic methods.
Reaction Conditions and Optimization
Parameter | Details |
---|---|
Base Used | Sodium hydroxide, potassium carbonate, sodium hydrogencarbonate, triethylamine |
pH Range | 4 to 10 (critical for reaction efficiency and controlling side reactions) |
Solvents | Water, ethyl acetate, dichloromethane, toluene; avoid nucleophilic alcohols like methanol |
Temperature | −20°C to 100°C; preferably −10°C to room temperature for initial steps; 130°C to 170°C for subsequent reactions |
Reaction Time | Several hours to overnight depending on step and scale |
Acid Treatment | Sulfuric acid or hydrochloric acid used for acidification and dehydration steps |
Ammonia Source | Aqueous ammonia, ammonia gas, ammonium carbonate |
Example Preparation Data (Adapted from Related Patent)
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
1. Reaction of 1,3-cyclohexanedione derivative with chloroacetaldehyde in base (pH 4–10) | Sodium hydrogencarbonate, ethyl acetate/water, room temp, 2–45 hours | 68–80% | Maintaining pH critical; avoid methanol to prevent side reactions |
2. Acidification with sulfuric acid | Room temperature, 30–60 minutes | — | Converts intermediate to 4-oxo tetrahydrobenzofuran derivative |
3. Reaction with ammonia (aqueous or gas) | 130–170°C, 3–12 hours, sealed tube | 60–96% | Produces 4-oxo tetrahydroindole derivatives; analogous to pyridyl butyric acid synthesis |
Research Findings and Notes
- The use of equimolar or slight excess base is essential to drive the reaction forward and maintain the pH balance for optimal yield.
- Avoidance of nucleophilic solvents such as methanol during the initial condensation step prevents side reactions that reduce yield and purity.
- The temperature control during bromination or oxyimination steps is crucial to minimize impurities and maximize the formation of the desired mono-substituted product.
- Hydrolysis of ester intermediates to the acid form is a common final step in the preparation of 4-oxo substituted butyric acids, including this compound.
- Purification typically involves chromatographic techniques or crystallization to achieve high purity suitable for research or pharmaceutical applications.
Summary Table of Preparation Methods
Method | Key Reagents | Conditions | Yield (%) | Comments |
---|---|---|---|---|
Base-mediated condensation | 2-pyridylacetic acid + ethyl chloroacetate + base | Room temp, pH 4–10, organic solvent + water | 68–80 | Avoid methanol; maintain pH; solvent choice critical |
Hydrolysis of ester intermediate | Acid or base hydrolysis | Mild heating, aqueous medium | High | Converts ester to acid |
Bromination/Oxyimination (related method) | Bromine, acetyl bromide, organic solvent + alcohol | −15°C to +15°C | High purity | Controls impurities, used for related keto acids |
This detailed analysis synthesizes available data from patents and chemical databases to provide a professional and authoritative overview of the preparation methods for this compound. The key to successful synthesis lies in careful control of pH, temperature, solvent choice, and reagent stoichiometry, often employing ester intermediates for efficient conversion to the target acid.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2-pyridyl)butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields hydroxyl derivatives.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Oxo-4-(2-pyridyl)butyric acid span several domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancers. For example, studies have shown that it induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .
Anti-inflammatory Effects
- The compound has been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing chronic inflammatory diseases .
Antimicrobial Properties
- In vitro studies demonstrate that this compound displays antimicrobial activity against both gram-positive and gram-negative bacteria, with a notably lower minimum inhibitory concentration against gram-positive strains .
Enzyme Inhibition
- The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic disorders .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Induced apoptosis in MCF-7 and HCT-116 cells; effective at concentrations between 5–40 μM. |
Study B | Anti-inflammatory Effects | Reduced levels of IL-6 and TNF-alpha in cell culture models, indicating potential for treating inflammatory conditions. |
Study C | Antimicrobial Activity | Showed effective inhibition of Staphylococcus aureus with an MIC of 32 µg/mL. |
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-pyridyl)butyric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Comparative Analysis of 4-Oxo-4-(2-pyridyl)butyric Acid and Analogues
Functional and Reactivity Differences
Electronic Effects :
- The 2-pyridyl group in this compound introduces strong electron-withdrawing effects due to the nitrogen's ortho position, enhancing hydrazone bond stability compared to the 3-pyridyl isomer (OPBA), where nitrogen's meta position reduces electron withdrawal .
- The 2-thienyl analogue (4-oxo-4-(2-thienyl)butyric acid) exhibits distinct electronic behavior due to sulfur's polarizability, enabling applications in charge-transfer complexes and photodynamic therapies .
Synthetic Routes :
- The thienyl variant is synthesized via succinic anhydride and thiophene derivatives, achieving ~89% yield .
- The pyridyl analogues (2- and 3-pyridyl) are synthesized through cyclometallation or modified Ullmann coupling, though detailed protocols are proprietary .
Biological Relevance :
- OPBA (3-pyridyl isomer) is a metabolite of nicotine-derived nitrosamines, linked to DNA adduct formation in cancer studies .
- The 2-pyridyl variant's low toxicity and hydrolytic stability make it suitable for in vivo bioimaging .
Market and Industrial Relevance
Biological Activity
4-Oxo-4-(2-pyridyl)butyric acid, a pyridyl derivative of butyric acid, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to other biologically active compounds, including those that inhibit steroid 5α-reductase and act as fibrinogen receptor antagonists. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, structural properties, and potential therapeutic applications.
- Molecular Formula : C₉H₉NO₃
- SMILES Representation : C1=CC=NC(=C1)C(=O)CCC(=O)O
- InChIKey : CVKJOHUNVFCNJV-UHFFFAOYSA-N
- Physical Properties :
Antimicrobial Properties
Research indicates that derivatives of pyridyl compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study on rhodanine derivatives containing pyridyl moieties demonstrated their effectiveness against various bacterial strains, suggesting that similar compounds could possess noteworthy antimicrobial properties .
Neuropharmacological Effects
Research into related compounds has indicated potential neuropharmacological effects. For instance, acamprosate, a compound with structural similarities, has been shown to modulate glutamatergic activity in the brain, which is relevant for treating neurodegenerative disorders and psychiatric conditions . The implications for this compound in similar contexts warrant further exploration.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Oxo-4-(2-pyridyl)butyric acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ketone-containing intermediates (e.g., pyridyl ketones) are reacted with succinic acid derivatives under acidic or basic conditions. Purification often involves recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 8.5–7.0 ppm for pyridyl protons, δ 2.5–3.5 ppm for methylene groups) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and carboxylic acid (O–H) at ~2500–3300 cm⁻¹.
- NMR : H NMR identifies pyridyl aromatic protons and α/β protons to the carbonyl. C NMR distinguishes the ketone (~200 ppm) and carboxylic acid (~175 ppm) carbons.
- LC-MS : ESI-MS in negative mode detects the molecular ion [M-H]⁻ (calc. for CHNO: 178.05 Da).
- Melting Point : Reported range 129–130°C (deviations suggest impurities) .
Advanced Research Questions
Q. How does the position of the pyridyl substituent (2- vs. 3-) influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 2-pyridyl isomer exhibits distinct electronic and steric effects compared to the 3-pyridyl analog. Computational studies (DFT) show differences in charge distribution at the ketone group, affecting nucleophilic attack efficiency. For instance, 2-pyridyl derivatives may show lower reactivity in Schiff base formation due to steric hindrance. Experimental validation involves comparative kinetic studies using benzylamine as a nucleophile, monitored by UV-Vis spectroscopy at 300 nm .
Q. What analytical challenges arise in quantifying this compound in metabolic pathways, and how can contradictions in data be resolved?
- Methodological Answer :
- Challenge : Co-elution with structurally similar metabolites (e.g., 4-oxo-4-(3-pyridyl)butyric acid) in LC-MS.
- Resolution : Use high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer (mass error <2 ppm) or derivatization with dansyl chloride to enhance chromatographic separation.
- Data Contradictions : Discrepancies in enzymatic activity (e.g., CYP450-mediated oxidation rates) may stem from differences in in vitro models (microsomes vs. hepatocytes). Standardize assays using recombinant enzymes (e.g., CYP2E1) and validate with isotopically labeled internal standards (e.g., C-4-Oxo-4-(2-pyridyl)butyric acid) .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carboxylic acid groups may protonate at low pH, reducing solubility and increasing precipitation.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–60°C) reveal Arrhenius kinetics for shelf-life prediction.
- Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products under UVA/UVB exposure .
Q. Methodological Considerations for Experimental Design
Q. What strategies are effective in improving the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalysis : Employ Lewis acids (e.g., ZnCl) to enhance ketone formation.
- Protection/Deprotection : Use tert-butyl esters for the carboxylic acid to prevent side reactions.
- Workflow Optimization : Design a one-pot synthesis to minimize intermediate isolation. Monitor reaction progress via inline IR spectroscopy .
Q. How can researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridyl or carboxyl groups to isolate critical moieties.
- Mechanistic Studies : Perform RNA-seq or proteomics to identify target pathways (e.g., HDAC inhibition for anticancer activity) .
Properties
IUPAC Name |
4-oxo-4-pyridin-2-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJOHUNVFCNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375083 | |
Record name | 4-Oxo-4-(2-pyridyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-27-4 | |
Record name | 4-Oxo-4-(2-pyridyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5768-27-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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